1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea
CAS No.:
Cat. No.: VC14749374
Molecular Formula: C17H16ClN3OS
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3OS |
|---|---|
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea |
| Standard InChI | InChI=1S/C17H16ClN3OS/c1-10-5-6-13-14(9-19)16(23-15(13)7-10)21-17(22)20-12-4-2-3-11(18)8-12/h2-4,8,10H,5-7H2,1H3,(H2,20,21,22) |
| Standard InChI Key | ZIFICGFRTRPOHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |
Introduction
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a synthetic organic compound featuring a urea functional group linked to a chlorophenyl moiety and a cyano-substituted benzothiophene structure. Its molecular formula is C17H16ClN3OS, and it has a molecular weight of approximately 345.85 g/mol . The presence of the cyano group enhances its potential biological activity, making it an interesting candidate for pharmaceutical applications.
Synthesis
The synthesis of 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure the formation of the desired compound with high purity and yield.
Biological Activities and Potential Applications
Compounds similar to 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea exhibit diverse biological activities, which can include interactions with enzymes, receptors, or other biological molecules. The presence of the cyano group and the benzothiophene structure suggests potential uses in pharmaceutical research and development, particularly in areas requiring specific molecular interactions.
| Potential Application | Description |
|---|---|
| Pharmaceutical Research | Potential for drug development due to its unique structure |
| Biological Interactions | May interact with enzymes or receptors, influencing biological pathways |
Related Compounds
Several compounds share structural similarities with 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea, differing mainly in their substitution patterns or functional groups. These variations can significantly influence their biological activity and therapeutic potential.
| Compound | Notable Features |
|---|---|
| 1-(4-Chlorophenyl)-3-(4-cyanobenzothiophen)urea | Different substitution pattern on benzothiophene |
| 2-Amino-N-(4-chlorophenyl)-N'-(benzothiophen)urea | Amino group substitution potentially altering biological activity |
| 1-(2-Chlorophenyl)-3-(5-cyano-benzothiophene)urea | Variation in cyano position affecting pharmacological profiles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume